TVB-3166 is an inhibitor of fatty acid synthase (FASN; IC50 = 0.042 µM). It inhibits the biosynthesis of palmitate in Calu-6 non-small cell lung cancer (NSCLC) cells and MRC-5 lung fibroblasts in a concentration-dependent manner. TVB-3166 (0.2 µM) induces apoptosis in Calu-6, as well as 22Rv1 prostate cancer, cells. It reduces tumor growth in an OVCAR-8 mouse xenograft model and K-Ras-wild-type or -mutant patient-derived xenograft (PDX) mouse models when administered at a dose of 60 mg/kg. TVB-3166 (50 mg/kg) also reduces lung viral titers in mice infected with respiratory syncytial virus A (RSV-A). TVB-3166 is an orally-available, reversible, potent, and selective FASN inhibitor, inducing apoptosis, inhibiting anchorage-independent cell growth under lipid-rich conditions, and inhibiting in-vivo xenograft tumor growth.
Related Compounds
TVB-2640
Compound Description: TVB-2640 is an orally bioavailable, first-in-class, small molecule reversible inhibitor of FASN. [, , , , , ] Preclinical studies have shown that TVB-2640 exhibits antitumor effects in various cancer cell lines. [, ] In a Phase 1 clinical trial, TVB-2640 demonstrated a manageable safety profile and encouraging signs of clinical activity, both as monotherapy and in combination with paclitaxel. [] Pharmacodynamic analyses revealed target engagement in both tumor and surrogate tissues. []
TVB-3166
Compound Description: TVB-3166 is an analog of TVB-2640 with a slightly lower molecular weight, making it more suitable for in vitro use. [] It demonstrates potent FASN inhibition and has been studied in preclinical models for its ability to remodel tumor cell membranes, disrupt signaling pathways (pAkt, Wnt/beta-catenin), reprogram gene expression, and induce apoptosis in tumor cells. []
Relevance: As an analog of TVB-2640, TVB-3166 is inherently structurally related to it. [] Since TVB-2640 is considered structurally related to "FASN inhibitor 1" based on their shared FASN inhibitory activity, TVB-3166 can also be deemed structurally related to "FASN inhibitor 1" through this association.
TVB-3664
Compound Description: TVB-3664 is a potent and specific small molecule inhibitor of FASN. [, , ] While it showed limited efficacy as a single agent in preclinical studies, TVB-3664 potentiated chemotherapy drug-induced DNA damage and apoptosis in colon cancer cell lines and patient-derived organoids. [] It achieves this by blocking DNA damage response pathways, specifically by inhibiting BRCA1 and 53BP1 recruitment to γH2AX foci, thereby preventing homologous recombination and non-homologous end joining repair mechanisms. [] This suggests a potential role for TVB-3664 in combination therapies to enhance the efficacy of conventional chemotherapy.
Relevance: TVB-3664's designation as a FASN inhibitor links it structurally to "FASN inhibitor 1". [, , ] The shared target and inhibitory activity suggest a potential for overlapping pharmacophoric features between the two compounds.
Orlistat
Compound Description: Orlistat is a clinically approved drug for obesity that acts as a FASN inhibitor. [, ] It demonstrates multi-target activity, interacting with at least seven targets implicated in tumor biology. [] This promiscuity makes orlistat a promising candidate for repurposing as a cancer therapy. [] Research suggests that orlistat enhances the sensitivity of oral squamous cell carcinoma (OSCC) cells to cisplatin and paclitaxel by downregulating cyclin B1. []
Relevance: Both orlistat and "FASN inhibitor 1" belong to the FASN inhibitor class, establishing their structural relatedness. [, ] While the specific structural similarities remain undefined without further information on "FASN inhibitor 1", their shared ability to inhibit FASN strongly suggests common features in their chemical structures that facilitate this interaction.
UCM-Gi028
Compound Description: UCM-Gi028 represents the lead compound in the first generation of a novel family of synthetic FASN inhibitors. [] Preclinical studies revealed its potent antitumor activity in Her-2-positive breast cancer models, both in vitro and in vivo, particularly when combined with other anticancer agents like lapatinib, erlotinib, trastuzumab, and gefitinib. [] Notably, UCM-Gi028 maintained its efficacy in trastuzumab-resistant cells, suggesting a potential for overcoming resistance mechanisms. [] Moreover, it exhibited a favorable toxicity profile compared to other synthetic FASN inhibitors, making it a promising candidate for further preclinical and clinical development. []
Relevance: The classification of UCM-Gi028 as a FASN inhibitor directly links it structurally to "FASN inhibitor 1". [] Although the precise structural similarities between them remain unknown, their shared ability to inhibit FASN strongly suggests they possess common pharmacophoric elements.
C75
Relevance: C75, as a synthetic FASN inhibitor, shares a structural relationship with "FASN inhibitor 1" through their common target. [, , ] This suggests that despite differences in their overall structures, both compounds likely possess similar pharmacophores enabling them to bind to and inhibit FASN.
ASC60
Compound Description: ASC60 is a small molecule FASN inhibitor demonstrating promising antitumor activity in preclinical studies. [] In vivo studies using MC38 colon cancer and patient-derived orthotopic xenograft (PDOX) brain metastasis models showed that ASC60 effectively suppressed tumor growth. [] Notably, ASC60 enhanced the antitumor activity of programmed cell death-1 (PD-1) antibodies in the MC38 model, suggesting a potential for synergistic effects in combination therapies. [] Despite demonstrating lower potency in inhibiting palmitate synthesis in mouse models compared to human cells, ASC60 significantly extended lifespan in the PDOX model, warranting further investigation for its therapeutic potential in humans. []
Relevance: ASC60 is considered structurally related to "FASN inhibitor 1" through their shared classification as FASN inhibitors. [] This implies potential similarities in their pharmacophoric features, which are responsible for their interaction with FASN.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SP-420 is under investigation in clinical trial NCT03801889 (SP-420 in Subjects With Transfusion-dependent Beta-thalassemia or Other Rare Anemias). Iron Chelating Agent SP-420 is an orally bioavailable iron-chelating agent and derivative of desferrithiocin, with iron chelating and protective activities in diseases of iron overload. Upon oral administration, the iron chelating agent SP-420 targets, binds to and chelates free iron. This induces the excretion of iron, prevents iron accumulation and prevents cellular and/or tissue damage associated with iron overload.
N(2)-carbamimidoyl-N-{2-[4-(3-{4-[(5-carboxyfuran-2-yl)methoxy]-2,3-dichlorophenyl}-1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethyl}-D-leucinamide is a leucine derivative obtained by fpormal condensation of the secondary amino group of 5-({2,3-dichloro-4-[1-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)-2-furoic acid and the carboxy group of N-amidino-L-leucylglycine It is a member of guanidines, a furoic acid, a pyrazolylpiperidine, a glycine derivative, a dichlorobenzene and a D-leucine derivative.
S-palmitoyl-L-cysteine is a palmitoyl-L-cysteine in which the palmitoyl group is attached to the sulfur via a thioester linkage. It is a palmitoyl-L-cysteine, a S-palmitoyl amino acid and a S-(long-chain fatty acyl)-L-cysteine.
Spaglumic acid is the β-aspartyl isoform of N-Acetyl-l-aspartylglutamate (isospaglumic Acid is N-(N-Acetyl-l-α-aspartyl)-l-glutamic acid). In eye drops, spaglumic acid is either a magnesium or sodium salt of N-Acetyl-l-aspartylglutamate. Spaglumic acid is a mast cell stabilizer. Thus it is used in allergic conditions such as allergic conjunctivitis. Specifically spaglumic acid is approved in Portugal under the brand name Naabak and in Greece under the brand name Naaxia for use in patients with allergic conjunctivitis.